molecular formula C21H21N3OS B2554016 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 396719-77-0

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B2554016
CAS No.: 396719-77-0
M. Wt: 363.48
InChI Key: SBCBXKBBMGRZQE-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a synthetic organic compound designed for advanced life sciences research. It belongs to a class of molecules centered on a fused thieno[3,4-c]pyrazole heterocyclic core, a structure featured in various biologically active compounds . The molecule is functionalized with both a 2,4-dimethylphenyl and a 2-methylbenzamide group, a structural motif similar to other reported benzamide derivatives . Compounds with this general architecture are of significant interest in medicinal chemistry and chemical biology for probing biological pathways. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for in vitro assays to investigate protein-ligand interactions and cellular signaling mechanisms. Its structural features make it a valuable candidate for creating targeted libraries in drug discovery efforts, particularly in programs focusing on heterocyclic small molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-9-19(15(3)10-13)24-20(17-11-26-12-18(17)23-24)22-21(25)16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCBXKBBMGRZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the dimethylphenyl and methylbenzamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Positional Isomerism in Benzamide Substituents :
    The target compound’s 2-methylbenzamide group contrasts with compound 11’s 3,4-dimethylbenzamide. This positional difference likely modulates receptor interactions. Compound 11’s 3,4-dimethyl substitution enhances selectivity for CRY1 over CRY2, as demonstrated in human U2OS cells using a Bmal1 promoter-luciferase assay . The target compound’s 2-methyl substitution may alter binding kinetics due to steric or electronic effects, though experimental validation is required.

  • Aliphatic vs. Aromatic Substituents: BG14280 substitutes the benzamide with a cyclohexyl-acetamide group, increasing lipophilicity (logP ~3.5 estimated). The absence of aromaticity in BG14280’s R-group may diminish π-π stacking interactions critical for target binding compared to benzamide-containing analogs .

Biological Activity

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent against various diseases.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole fused ring system with a dimethylphenyl substituent and a methylbenzamide moiety. Its molecular formula is C18_{18}H20_{20}N2_{2}S, with a molecular weight of approximately 300.43 g/mol. The structural arrangement enhances its lipophilicity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that thieno[3,4-c]pyrazole derivatives possess significant antitumor properties. For instance, compounds within this class have been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vitro and in vivo.
    • A specific study reported that thieno[3,4-c]pyrazole derivatives exhibited IC50_{50} values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
  • Mechanism of Action :
    • The antitumor effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, these compounds may inhibit the activity of certain kinases or modulate apoptotic pathways.
    • A detailed mechanism involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors has been suggested .
  • Antimicrobial Activity :
    • Some studies have also explored the antimicrobial properties of similar compounds. For example, thieno[3,4-c]pyrazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of substituents like 2,4-dimethylphenyl enhances lipophilicity and may improve cell membrane permeability.

Substituent Effect on Activity
2,4-DimethylphenylIncreased lipophilicity
Methyl group on benzamideEnhanced binding affinity
Variations in heterocyclic structureAltered pharmacokinetics and efficacy

Case Studies

  • Case Study 1 : A study evaluated the effects of various thieno[3,4-c]pyrazole derivatives on cancer cell lines. The results indicated that modifications in the benzamide moiety significantly impacted cytotoxicity levels.
  • Case Study 2 : In another investigation focusing on antimicrobial properties, specific derivatives were tested against fungal strains with promising results indicating potential for further development as antifungal agents.

Q & A

Q. What are the established synthetic routes for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide?

The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves cyclocondensation of substituted pyrazole precursors with thiophene derivatives under reflux conditions. For example, Mannich reactions (e.g., involving chloro-phenolic intermediates) are employed to introduce substituents, followed by coupling with benzamide groups using carbodiimide-based coupling agents. Purification often involves recrystallization from methanol or ethanol, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing methyl groups at 2,4-positions on the phenyl ring) .
  • HPLC : For assessing purity (>95% typical), using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .

Q. How is crystallographic data for this compound refined, and which software is preferred?

Single-crystal X-ray diffraction data are refined using SHELXL , which is optimized for small-molecule structures. The software handles anisotropic displacement parameters and resolves disorder in aromatic systems. Hydrogen atoms are typically placed geometrically and refined using a riding model. R-factors below 0.05 indicate high-quality refinement .

Q. What are the primary challenges in isolating this compound due to its structural complexity?

  • Solubility issues : The hydrophobic thienopyrazole core requires polar aprotic solvents (e.g., DMF) for dissolution.
  • Byproduct formation : Side reactions during cyclization (e.g., dimerization) necessitate careful monitoring via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study binding affinities. For example:

  • Docking : The trifluoromethyl group’s electrostatic potential is mapped to hydrophobic pockets in target enzymes.
  • MD : Simulations (100 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating favorable binding .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature).
  • Metabolic stability tests : Use hepatic microsomes to identify confounding factors like rapid degradation .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., methyl vs. chloro groups) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

  • Systematic substitution : Replace the 2-methylbenzamide group with electron-withdrawing/donating groups (e.g., nitro, methoxy).
  • Biological profiling : Test analogs against enzyme panels (e.g., kinases) to correlate substituent effects with activity.
  • QSAR modeling : Use Hammett constants or logP values to predict activity trends .

Q. What methodological advancements improve reproducibility in synthetic protocols?

  • Flow chemistry : Reduces batch variability by automating reagent mixing and temperature control.
  • In-line analytics : Integrate FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity?

  • Free-energy calculations : Use MM-PBSA/GBSA to refine docking scores.
  • Crystallographic validation : Solve co-crystal structures to verify binding poses predicted in silico .

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